molecular formula C16H15ClN2 B13706605 2-Amino-8-methyl-3-phenylquinoline hydrochloride CAS No. 1171690-15-5

2-Amino-8-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13706605
CAS No.: 1171690-15-5
M. Wt: 270.75 g/mol
InChI Key: RSBVVXPCCWBUGC-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H14N2•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 2-aminoquinoline with methyl and phenyl substituents under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-Amino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog without the methyl and phenyl substituents.

    8-Methylquinoline: Lacks the amino and phenyl groups.

    3-Phenylquinoline: Lacks the amino and methyl groups.

Uniqueness

2-Amino-8-methyl-3-phenylquinoline hydrochloride is unique due to the presence of both amino, methyl, and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a versatile compound for various research applications.

Biological Activity

2-Amino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound characterized by its unique quinoline core structure, which consists of a fused benzene and pyridine ring. This compound has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of an amino group at the 2-position, a methyl group at the 8-position, and a phenyl group at the 3-position enhances its potential as a pharmacological agent.

  • Molecular Formula : C16H14N2- HCl
  • Molecular Weight : Approximately 270.75 g/mol

The structural attributes of this compound facilitate various chemical reactions, making it a valuable compound in medicinal chemistry and biochemical research. Its reactivity is influenced by the functional groups present, allowing it to engage in nucleophilic and electrophilic reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. It acts as a NorA efflux pump inhibitor, enhancing the efficacy of fluoroquinolone antibiotics .
    • A study highlighted its potential as an antimicrobial agent with low cytotoxicity on human HepG2 cells, suggesting its safety profile for further development .
  • Antitumor Activity :
    • Preliminary findings suggest that this compound may inhibit cancer cell proliferation. Its mechanism of action likely involves interactions with specific enzymes or receptors that regulate tumor growth .
  • Mechanism of Action :
    • The biological activity is attributed to its ability to bind with biological macromolecules such as proteins and nucleic acids, modulating their functions. This interaction is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus; inhibits NorA efflux pumps
AntitumorInhibits proliferation in cancer cell lines
CytotoxicityLow cytotoxicity observed in HepG2 cells
MechanismBinds to enzymes/receptors to modulate activity

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameUnique Features
2-AminoquinolineSimpler analog without methyl and phenyl substituents
8-MethylquinolineLacks amino and phenyl groups
3-PhenylquinolineLacks amino and methyl groups
This compound Contains amino, methyl, and phenyl groups; versatile for research

This comparison illustrates how the specific arrangement of functional groups in this compound contributes to its distinct biological properties.

Properties

CAS No.

1171690-15-5

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

8-methyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C16H14N2.ClH/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12;/h2-10H,1H3,(H2,17,18);1H

InChI Key

RSBVVXPCCWBUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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